molecular formula C22H21F3N6O2 B10798849 N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide

N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide

Cat. No.: B10798849
M. Wt: 458.4 g/mol
InChI Key: ILUKRINUNLAVMH-UHFFFAOYSA-N
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Description

N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide is a useful research compound. Its molecular formula is C22H21F3N6O2 and its molecular weight is 458.4 g/mol. The purity is usually 95%.
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Biological Activity

N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide, a complex organic compound, exhibits significant biological activity, particularly in the context of cancer therapeutics. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a unique structural configuration that includes:

  • A prop-2-enamide moiety linked to a phenyl group.
  • Substituents such as a trifluoromethyl group and an amino group attached to a pyrimidine ring.
  • Methoxy and methyl groups on the pyridine ring, enhancing its chemical diversity.

Molecular Characteristics

PropertyValue
Molecular FormulaC22H21F3N6O2
Molecular Weight458.44 g/mol
CAS Number1621999-82-3

Kinase Inhibition

This compound has been identified as a potent inhibitor of various kinases implicated in cancer pathways. Its structural features facilitate binding with protein targets, primarily through hydrogen bonding and hydrophobic interactions.

The compound's mechanism involves:

  • Binding to Kinase Domains : The presence of multiple nitrogen atoms allows for effective interaction with kinase active sites.
  • Disruption of Phosphorylation : By inhibiting kinase activity, the compound prevents the phosphorylation of key substrates involved in cell proliferation and survival.

Anticancer Efficacy

Research indicates that this compound demonstrates significant anticancer properties across various cancer cell lines. For example:

  • In vitro studies have shown reduced viability in MDA-MB-231 breast cancer cells, with IC50 values indicating potent activity.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Compound ATrifluoromethyl on pyrimidineAntitumor propertiesLacks methoxy substitution
Compound BAmino groups on different positionsAntimicrobial activityNo propanamide moiety
Compound CSimilar aromatic ringsKinase inhibitionDifferent substituents on the pyridine

Study 1: Antitumor Activity

A study published in Frontiers in Pharmacology evaluated the efficacy of this compound against various cancer cell lines. The results demonstrated:

  • Significant reduction in cell viability at concentrations as low as 10 µM.
  • Mechanistic insights revealed that the compound induces apoptosis through caspase activation pathways.

Study 2: Interaction Studies

Another investigation focused on the binding affinity of the compound to specific kinase targets using molecular docking simulations. Findings included:

  • High binding affinity for EGFR and VEGFR kinases, suggesting potential applications in targeting these pathways in cancer therapy.

Study 3: Safety Profile

Toxicological assessments indicated that N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yloxy]-5-methylphenyl]prop–2-enamide exhibited low cytotoxicity in normal cell lines, highlighting its therapeutic potential with manageable safety profiles.

Properties

IUPAC Name

N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N6O2/c1-5-18(32)28-17-8-12(2)6-7-15(17)29-20-14(22(23,24)25)11-27-21(31-20)30-16-9-19(33-4)26-10-13(16)3/h5-11H,1H2,2-4H3,(H,28,32)(H2,26,27,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUKRINUNLAVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC=C2C(F)(F)F)NC3=CC(=NC=C3C)OC)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.